molecular formula C48H30F18Ni B12509685 Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)

Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0)

Cat. No.: B12509685
M. Wt: 1007.4 g/mol
InChI Key: MPYIHPQSDZTTLO-UHFFFAOYSA-N
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Description

Table 1: Key Structural Parameters

Property Value/Description Source
Coordination geometry Trigonal planar
Ni–C bond distance ~1.9–2.1 Å (estimated from analogous complexes)
C=C bond elongation 1.40–1.41 Å (vs. 1.34 Å in free ligand)
Torsional distortion 154–169° (ligand phenyl groups)

The elongation of the C=C bond in the coordinated ligand (compared to free stilbene) reflects significant π-backdonation from the nickel(0) center into the ligand’s anti-bonding orbitals. This interaction stabilizes the low-valent nickel species while inducing torsional distortion in the ligand’s phenyl groups, as evidenced by X-ray crystallographic data from related complexes.

Properties

Molecular Formula

C48H30F18Ni

Molecular Weight

1007.4 g/mol

IUPAC Name

nickel;1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/3C16H10F6.Ni/c3*17-15(18,19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(20,21)22;/h3*1-10H;

InChI Key

MPYIHPQSDZTTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel typically involves the reaction of nickel salts with ligands containing trifluoromethyl groups. One common method is the coordination of nickel(II) chloride with 1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene under inert atmosphere conditions. The reaction is often carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures to ensure complete coordination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .

Scientific Research Applications

Tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel has several scientific research applications:

    Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.

    Pharmaceuticals: The compound’s ability to form stable complexes makes it useful in drug development and delivery systems.

    Environmental Chemistry: It is used in the study of environmental pollutants and their interactions with metal complexes.

Mechanism of Action

The mechanism by which tris(1-(trifluoromethyl)-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene) nickel exerts its effects involves the coordination of the nickel center to the trifluoromethyl ligands. This coordination alters the electronic properties of the nickel, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

Key Structural Analogue: Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0)

A closely related compound is Tris(trans-1,2-bis(4-tert-butylphenyl)ethene)nickel(0) (hereafter Ni(4-tBustb)₃ ), which replaces the trifluoromethyl (-CF₃) groups with tert-butyl (-C(CH₃)₃) substituents .

Structural and Electronic Differences :
  • Substituent Effects: Ni(4-CF3stb)₃: The -CF₃ groups are strongly electron-withdrawing, reducing electron density at the nickel center and enhancing its Lewis acidity. This may increase reactivity in oxidative addition steps common in catalysis.
Physical and Chemical Properties :
Property Ni(4-CF3stb)₃ Ni(4-tBustb)₃
Molecular Formula C₄₈H₃₀F₁₈Ni C₅₄H₆₆Ni (estimated*)
Molecular Weight 1007.4 g/mol ~1040–1060 g/mol (estimated)
Substituent Electronic Effect Electron-withdrawing (-CF₃) Electron-donating (-C(CH₃)₃)
Steric Bulk Moderate (CF₃ is smaller) High (tert-butyl is bulkier)
Solubility Not reported Likely higher in nonpolar solvents
Stability Air-stable Likely air-stable (inferred)

Biological Activity

Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0), often referred to as tris(trifluoromethyl)nickel, is an organometallic compound notable for its unique structure and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C48H30F18Ni
  • Molecular Weight : 1007.4 g/mol
  • IUPAC Name : Nickel; 1-(trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene

The compound features a nickel center coordinated to three ligands of trans-1,2-bis(4-(trifluoromethyl)phenyl)ethene. The trifluoromethyl groups enhance the electronic properties of the compound, making it a subject of interest in various chemical applications, particularly in catalysis and materials science .

Synthesis

The synthesis of tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) typically involves the coordination of nickel salts with the corresponding ligands under controlled conditions. Common methods include:

  • Coordination Reaction : Nickel(II) chloride is reacted with ligands containing trifluoromethyl groups in inert atmospheres using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures .
  • Industrial Methods : Larger scale syntheses may utilize continuous flow reactors and automated systems to enhance yield and purity .

Anticancer Properties

Recent studies have indicated that nickel complexes can exhibit significant anticancer activity. The mechanism by which tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) exerts its effects is believed to involve:

  • Cell Cycle Arrest : The compound has shown potential in arresting cancer cell cycles, particularly in breast and prostate cancer cell lines.
  • Apoptosis Induction : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) has also been explored for its antimicrobial properties:

  • Mechanism of Action : The compound acts as a Lewis acid, facilitating interactions with nucleophiles that can disrupt microbial cell walls .
  • Activity Spectrum : Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

  • Anticancer Study :
    • In vitro studies demonstrated that treatment with tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) resulted in a significant reduction in cell viability in MCF-7 (breast cancer) cells compared to controls.
    • The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
  • Antimicrobial Efficacy :
    • A study evaluated the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate activity .

Research Findings Summary

PropertyValue
Molecular FormulaC48H30F18Ni
Molecular Weight1007.4 g/mol
Anticancer IC50~15 µM
Antimicrobial MIC (S. aureus)32 µg/mL

Q & A

Basic: What are the methodological considerations for synthesizing Tris[(E)-1,2-bis[4-(trifluoromethyl)phenyl]ethene]nickel(0) to minimize ligand exchange?

Answer:
Synthesis requires careful control of ligand stability and reaction conditions. Evidence from analogous nickel(0) complexes suggests using sterically bulky phosphine ligands (e.g., tris(2-methoxyphenyl)phosphine) to stabilize the tetrahedral geometry and slow ligand exchange . Purification should occur at low temperatures (<0°C) to suppress thermolability, as observed in tris(phosphane)nickel(0) complexes. Characterization via 31^{31}P NMR and X-ray crystallography is critical to confirm ligand retention and structural integrity .

Advanced: How can factorial design optimize reaction parameters for enhancing catalytic activity in cross-coupling reactions?

Answer:
A factorial design approach allows systematic variation of factors like temperature, ligand ratio, and solvent polarity. For example:

FactorLevels (-1, +1)
Temperature25°C vs. 60°C
Ligand:Ni ratio3:1 vs. 4:1
SolventTHF vs. Toluene

Statistical analysis (ANOVA) identifies interactions affecting catalytic turnover. Pre-experimental screening (e.g., Taguchi methods) reduces variables, while response surface methodology refines optimal conditions . Coupling with COMSOL Multiphysics simulations can predict kinetic bottlenecks .

Basic: Which spectroscopic and structural techniques are most reliable for characterizing electronic properties?

Answer:

  • UV-Vis Spectroscopy : Detects d-d transitions and charge-transfer bands to infer electronic structure.
  • Cyclic Voltammetry : Measures redox potentials, critical for assessing catalytic activity.
  • X-ray Diffraction (XRD) : Resolves bond lengths and angles, confirming ligand coordination modes (e.g., η2^2-ethene binding) .
  • 19^{19}F NMR : Monitors trifluoromethyl group environments, sensitive to electronic perturbations .

Advanced: How can density functional theory (DFT) elucidate ligand effects on redox behavior?

Answer:
DFT calculations (e.g., B3LYP/def2-TZVP) model frontier molecular orbitals (HOMO/LUMO) to quantify electron density distribution. For example:

  • Electron-withdrawing ligands (e.g., CF3_3-substituted ethene) lower LUMO energy, enhancing oxidative addition reactivity.
  • Solvent effects are incorporated via polarizable continuum models (PCM). Validation against experimental redox potentials ensures accuracy .

Data Contradiction: How to resolve discrepancies in catalytic efficiency across solvent systems?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Methodological steps:

Reproduce Conditions : Standardize solvent purity (e.g., degassing protocols).

In-situ Monitoring : Use IR spectroscopy to detect solvent-coordinated intermediates.

Meta-analysis : Compare datasets using multivariate regression to isolate solvent dielectric constant as a key factor .

Theoretical Alignment : Link results to Marcus theory for electron transfer, explaining solvent polarity’s role in activation barriers .

Advanced: What in-situ techniques can track ligand dynamics during catalytic cycles?

Answer:

  • Stopped-Flow UV-Vis : Captures transient intermediates (e.g., Ni(I) species) in sub-second timescales.
  • Operando XAS (X-ray Absorption Spectroscopy) : Probes oxidation state changes at the Ni K-edge during catalysis.
  • EPR Spectroscopy : Identifies paramagnetic intermediates, critical for radical-mediated pathways .

Basic: How to design a theoretical framework for studying π-backbonding in this complex?

Answer:

Conceptual Foundation : Use Dewar-Chatt-Duncanson model to quantify π-backbonding via ligand-to-metal charge transfer (LMCT).

Experimental Probes : IR spectroscopy of CO stretching frequencies (as a π-acceptor probe) correlates with backbonding strength.

Computational Validation : Compare Mayer bond orders (DFT) with experimental data to refine theoretical assumptions .

Advanced: Can machine learning predict ligand combinations for enhanced stability?

Answer:
Yes. Steps include:

Dataset Curation : Compile ligand properties (Tolman electronic parameters, steric bulk) and stability data.

Model Training : Use random forest or neural networks to correlate descriptors with decomposition temperatures.

Validation : Synthesize top-predicted ligands (e.g., tris[2-(diphenylphosphino)ethyl]phosphine) and test thermostability via TGA .

Data Analysis: How to statistically validate reproducibility in catalytic turnover numbers (TON)?

Answer:

  • Replicate Experiments : Perform ≥3 independent runs under identical conditions.
  • Error Analysis : Calculate standard deviation and confidence intervals (95% CI).
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data.
  • Cross-Validation : Compare with orthogonal assays (e.g., GC-MS product quantification) .

Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIE) studies?

Answer:

  • Primary KIE (C-H vs. C-D) : Indicates bond-breaking in the rate-determining step (e.g., oxidative addition).
  • Secondary KIE : Reveals transition-state geometry changes (e.g., rehybridization).
  • Competitive Experiments : Use deuterated substrates to isolate kinetic pathways .

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